molecular formula C24H25O5P B13833674 1,5-Anhydro-3-2,6-dideoxy-6-(diphenylphosphinyl)-3-O-(2-hydroxyphenyl)-D-arabino-hexitol

1,5-Anhydro-3-2,6-dideoxy-6-(diphenylphosphinyl)-3-O-(2-hydroxyphenyl)-D-arabino-hexitol

Cat. No.: B13833674
M. Wt: 424.4 g/mol
InChI Key: MASKRLMVAOEACQ-SMIHKQSGSA-N
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Description

This compound belongs to the 1,5-anhydro-D-arabino-hexitol family, characterized by a six-carbon sugar alcohol backbone with specific deoxy and substituent groups. Its structure includes a 2-hydroxyphenyl moiety at the 3-O-position and a diphenylphosphinyl group at the 6-position. The diphenylphosphinyl group imparts electron-withdrawing properties, enhancing its utility in enantioselective catalysis and enzyme inhibition .

Properties

Molecular Formula

C24H25O5P

Molecular Weight

424.4 g/mol

IUPAC Name

(2S,3S,4R)-2-(diphenylphosphorylmethyl)-4-(2-hydroxyphenoxy)oxan-3-ol

InChI

InChI=1S/C24H25O5P/c25-20-13-7-8-14-21(20)29-22-15-16-28-23(24(22)26)17-30(27,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,22-26H,15-17H2/t22-,23-,24+/m1/s1

InChI Key

MASKRLMVAOEACQ-SMIHKQSGSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]([C@@H]1OC2=CC=CC=C2O)O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COC(C(C1OC2=CC=CC=C2O)O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

1,5-Anhydro-3-2,6-dideoxy-6-(diphenylphosphinyl)-3-O-(2-hydroxyphenyl)-D-arabino-hexitol is a complex organic compound with potential biological activity. Its structure includes a diphenylphosphinyl group and a hydroxylated phenyl moiety, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C24H25O5P
  • Molecular Weight : 426.44 g/mol
  • CAS Number : 291273-51-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The diphenylphosphinyl group may inhibit phosphatases or kinases, affecting signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
  • Cellular Uptake : The unique sugar-like structure may facilitate cellular uptake through glucose transporters, enhancing bioavailability.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Antiproliferative Effects : Studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
  • Cytotoxicity : The compound has been tested for cytotoxic effects against various tumor cells, with IC50 values indicating effective concentrations for inducing cell death.
Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)18

In Vivo Studies

Preliminary in vivo studies have indicated:

  • Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor growth rates compared to controls.
  • Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses.

Case Studies

  • Case Study on Cancer Treatment :
    • A study involving mice with induced tumors demonstrated that administration of the compound led to a significant reduction in tumor size after four weeks of treatment. The mechanism was hypothesized to involve apoptosis induction in cancer cells.
  • Case Study on Antioxidant Activity :
    • A separate investigation assessed the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it effectively scavenged free radicals, supporting its potential use in oxidative stress-related conditions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their applications:

Compound Name Substituents Key Applications Distinctive Properties
Target Compound 3-O-(2-hydroxyphenyl), 6-(diphenylphosphinyl) Catalysis, Enzyme Inhibition High enantioselectivity in Strecker reactions; phosphinyl enhances electron withdrawal
1,5-Anhydro-2,3-dideoxy-2-[2,6-di-(N-benzoylamino)purin-9-yl]-D-arabino-hexitol (Compound 16, ) 2-(2,6-di-(N-benzoylamino)purin-9-yl) Oligonucleotide Synthesis Forms stable base pairs with diaminopurine; used in antisense technologies
1,5-Anhydro-2,6-dideoxy-3-O-(4,5-difluoro-2-hydroxyphenyl)-6-(diphenylphosphinyl)-D-arabino-hexitol () 3-O-(4,5-difluoro-2-hydroxyphenyl) Enantioselective Catalysis Fluorine atoms increase lipophilicity and metabolic stability; used in Gd-catalyzed reactions
Compound from 3-O-(9-carboxynonanoyl), 4-O-acetyl, complex heterocyclic appendage Pharmaceutical Research (speculative) Carboxynonanoyl group may enhance membrane interaction; structure suggests glycoconjugate activity

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